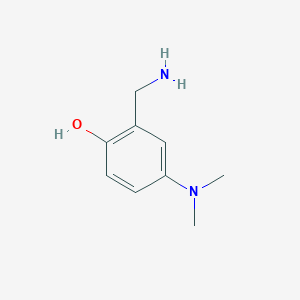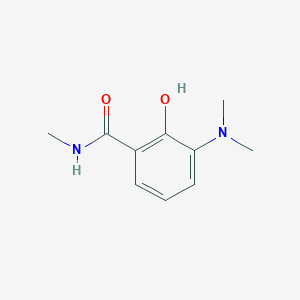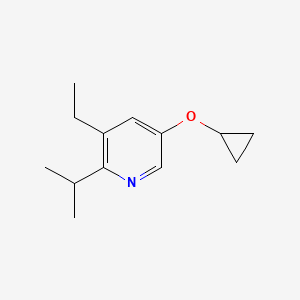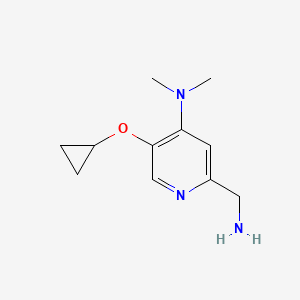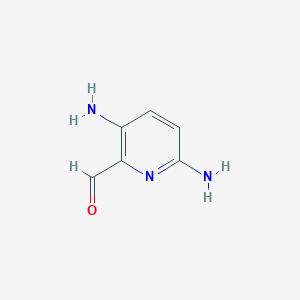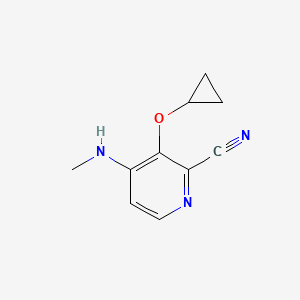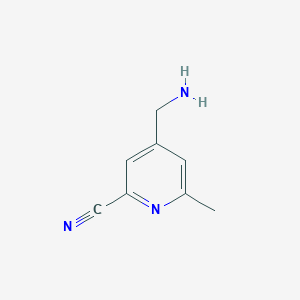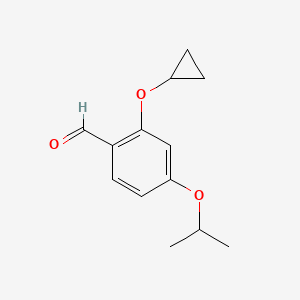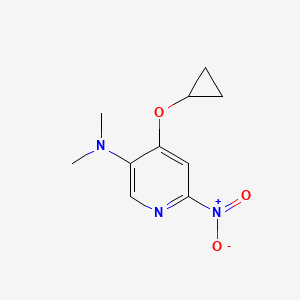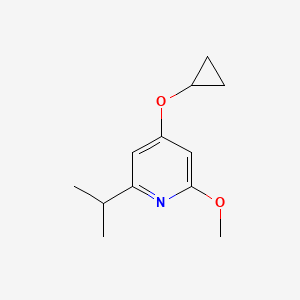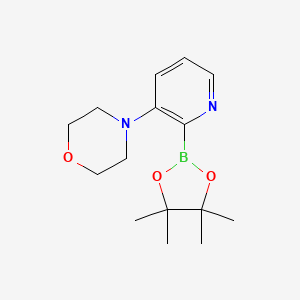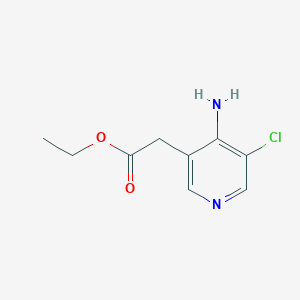
Ethyl (4-amino-5-chloropyridin-3-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-amino-5-chloropyridin-3-YL)acetate is an organic compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and features both amino and chloro substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-amino-5-chloropyridin-3-YL)acetate typically involves the esterification of 4-amino-5-chloropyridine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The reaction can be represented as follows:
4-amino-5-chloropyridine-3-carboxylic acid+ethanolcatalystEthyl (4-amino-5-chloropyridin-3-YL)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (4-amino-5-chloropyridin-3-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include azido or thiol derivatives.
Oxidation Reactions: Products include nitro derivatives.
Reduction Reactions: Products include primary amines.
Coupling Reactions: Products include biaryl compounds.
Applications De Recherche Scientifique
Ethyl (4-amino-5-chloropyridin-3-YL)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl (4-amino-5-chloropyridin-3-YL)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its amino group can form hydrogen bonds with active sites of enzymes, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (4-amino-5-bromopyridin-3-YL)acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl (4-amino-5-fluoropyridin-3-YL)acetate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl (4-amino-5-methylpyridin-3-YL)acetate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Ethyl (4-amino-5-chloropyridin-3-YL)acetate is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. The chloro group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H11ClN2O2 |
|---|---|
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
ethyl 2-(4-amino-5-chloropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-14-8(13)3-6-4-12-5-7(10)9(6)11/h4-5H,2-3H2,1H3,(H2,11,12) |
Clé InChI |
HZCZGEUIPYLHBA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN=CC(=C1N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


